

# Ciforadenant in Combination with Atezolizumab: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the clinical trial data for **ciforadenant**, an adenosine A2A receptor antagonist, administered as a monotherapy versus in combination with atezolizumab, an anti-PD-L1 antibody. The analysis is based on findings from studies in patients with renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and metastatic castration-resistant prostate cancer (mCRPC).

### Signaling Pathway of Ciforadenant and Atezolizumab

The following diagram illustrates the mechanisms of action for **ciforadenant** and atezolizumab in the tumor microenvironment. **Ciforadenant** blocks the adenosine A2A receptor on immune cells, thereby preventing adenosine-mediated immunosuppression. Atezolizumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T cells, which relieves another critical immune checkpoint. The combination of these two agents aims to restore and enhance the anti-tumor immune response through complementary pathways.





Blocks

Click to download full resolution via product page

Caption: Mechanism of action of Ciforadenant and Atezolizumab.

### **Quantitative Data Summary**

The following tables summarize the efficacy and safety data from clinical trials investigating **ciforadenant** alone and in combination with atezolizumab across different cancer types.

### **Renal Cell Carcinoma (RCC)**

Trial: Phase I/Ib (NCT02655822)[1][2][3]



| Efficacy Endpoint                         | Ciforadenant Monotherapy<br>(n=33) | Ciforadenant +<br>Atezolizumab (n=35) |
|-------------------------------------------|------------------------------------|---------------------------------------|
| Objective Response Rate (ORR)             | 3% (1/33)                          | 11% (4/35)                            |
| Disease Control (≥6 months)               | 17%                                | 39%                                   |
| Median Progression-Free<br>Survival (PFS) | 4.1 months                         | 5.8 months                            |
| Overall Survival (OS) at 16 months        | 69%                                | -                                     |
| Overall Survival (OS) at 25 months        | -                                  | 90%                                   |

| Safety Endpoint                     | Ciforadenant Monotherapy<br>(n=33) | Ciforadenant +<br>Atezolizumab (n=35) |
|-------------------------------------|------------------------------------|---------------------------------------|
| Grade 3/4 Adverse Events            | Infrequent                         | More frequent (Immune-<br>related)    |
| Treatment Discontinuation due to AE | -                                  | -                                     |
| Treatment-related Deaths            | 0                                  | 0                                     |

### Non-Small Cell Lung Cancer (NSCLC)

Trial: Phase 1b/2 MORPHEUS study



| Efficacy Endpoint            | Ciforadenant +<br>Atezolizumab (n=15)     | Docetaxel Chemotherapy<br>(n=14)        |
|------------------------------|-------------------------------------------|-----------------------------------------|
| Partial Response (PR)        | 1 patient (long-term, ongoing 13+ months) | 3 patients (short-term: 4, 7, 9 months) |
| Stable Disease (SD)          | 6 patients (one ongoing 15+ months)       | -                                       |
| Disease Control (≥6 months)  | 4 patients                                | 2 patients                              |
| Median Overall Survival (OS) | 11.5 months                               | 9.4 months                              |

| Safety Endpoint                      | Ciforadenant +<br>Atezolizumab (n=15) | Docetaxel Chemotherapy<br>(n=14) |
|--------------------------------------|---------------------------------------|----------------------------------|
| Grade 5 Adverse Events               | 0                                     | 1                                |
| Treatment Discontinuation due to AE  | 0                                     | 3                                |
| Overall Treatment-Related AE<br>Rate | 67%                                   | 93%                              |

# **Metastatic Castration-Resistant Prostate Cancer** (mCRPC)

Trial: Phase 1 (NCT02655822)



| Efficacy Endpoint                     | Ciforadenant Monotherapy<br>(n=11) | Ciforadenant +<br>Atezolizumab (n=24) |
|---------------------------------------|------------------------------------|---------------------------------------|
| PSA Partial Response (>30% reduction) | 9% (1/11)                          | 21% (5/24)                            |
| Tumor Regression                      | 2 patients (12%, 17%)              | 3 patients (4%, 27%, 42%)             |
| Clinical Benefit Rate (SD + PR)       | \multicolumn{2}{c                  | }{57% (8/14 evaluable patients)}      |
| Median Duration of Disease<br>Control | \multicolumn{2}{c                  | }{24 weeks}                           |

| Safety Endpoint           | Ciforadenant Monotherapy & Combination |
|---------------------------|----------------------------------------|
| Grade 3/4 Adverse Events  | 2 events (fatigue, anorexia)           |
| Most Common Grade 1/2 AEs | Fatigue and nausea                     |

## **Experimental Protocols Clinical Trial Workflow**

The general workflow for the cited clinical trials is depicted below. Patients were enrolled based on specific eligibility criteria, including cancer type and prior treatments. They were then assigned to receive either **ciforadenant** monotherapy or **ciforadenant** in combination with atezolizumab. Treatment continued until disease progression or unacceptable toxicity. Safety and efficacy were evaluated at regular intervals.





Click to download full resolution via product page

Caption: Generalized workflow for the clinical trials.



### Methodologies

- Patient Population: Eligibility criteria typically included patients with advanced or metastatic solid tumors who had progressed on prior therapies. For some studies, patients were refractory to anti-PD-1/PD-L1 treatments.
- Treatment Administration:
  - Ciforadenant: Administered orally, typically at a dose of 100mg twice daily (BID).
  - Atezolizumab: Administered intravenously, for example, at 840mg every two weeks.
- Efficacy Evaluation:
  - Tumor Response: Assessed using Response Evaluation Criteria in Solid Tumors version
     1.1 (RECIST 1.1). This involves standardized measurement of tumor lesions from baseline and at follow-up time points.
  - Prostate-Specific Antigen (PSA) Response: For mCRPC, a reduction in PSA levels of over 30% was considered a partial response.
- Safety Assessment:
  - Adverse Events (AEs): Monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Biomarker Analysis:
  - Adenosine Gene Signature: Pre-treatment tumor biopsies were analyzed for an adenosine-regulated gene expression signature to identify patients more likely to respond to ciforadenant.
  - Cytokine Measurement: Serum samples were collected to measure levels of cytokines,
     such as TNFα, to assess the inflammatory response to treatment.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Ciforadenant in Combination with Atezolizumab: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606687#clinical-trial-data-comparing-ciforadenant-with-or-without-atezolizumab]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com